Roxithromycin-d7

Mass spectrometry Isotope dilution Internal standard validation

Roxithromycin-d7 is the definitive SIL-IS for isotope dilution LC-MS/MS—unlike structural analogue IS (e.g., clarithromycin), it co-elutes with roxithromycin, canceling matrix effects and ensuring accuracy (±15%) even in heterogeneous clinical, food, or environmental matrices. Mandated by Chinese food safety residue methods with purity ≥98% and isotopic enrichment ≥99%. Essential for ANDA stability studies per ICH Q1A—use with (Z)-Roxithromycin-d7 to monitor geometric isomerization. Achieve MDLs of 0.075–0.170 ng/L in environmental water analysis.

Molecular Formula C41H76N2O15
Molecular Weight 844.1 g/mol
Cat. No. B15140238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoxithromycin-d7
Molecular FormulaC41H76N2O15
Molecular Weight844.1 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31+/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1/i13D3,16D2,17D2
InChIKeyRXZBMPWDPOLZGW-NFRWTTTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Roxithromycin-d7: Definitive Procurement Guide for the Deuterated Macrolide Internal Standard


Roxithromycin-d7 (CAS 2095110-69-1; synonym RU-28965-d7) is a stable isotope-labeled analogue of the semisynthetic macrolide antibiotic roxithromycin, in which seven hydrogen atoms within the 2-methoxyethoxy oxime side chain are replaced by deuterium [1]. This substitution yields a molecular weight of 844.09 Da—a +7.04 Da mass shift relative to unlabeled roxithromycin (837.05 Da)—making it the preferred stable isotope-labeled internal standard (SIL-IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) quantification of roxithromycin in biological and environmental matrices [2]. Unlike structural analogue internal standards (e.g., clarithromycin), Roxithromycin-d7 exhibits near-identical chromatographic retention, extraction recovery, and ionization behavior to the target analyte, thereby satisfying the fundamental requirement for isotope dilution mass spectrometry [1].

Why Roxithromycin-d7 Cannot Be Replaced by a Structural Analogue Internal Standard


In LC-MS/MS bioanalysis, a structural analogue internal standard such as clarithromycin—widely employed in published roxithromycin quantification methods—differs from the target analyte in both chromatographic retention time and ionization efficiency [1]. Because clarithromycin does not co-elute with roxithromycin, it experiences a different matrix environment at the moment of electrospray ionization, leading to differential ion suppression or enhancement that cannot be fully corrected by post-acquisition ratioing [2]. In contrast, Roxithromycin-d7, as a true SIL-IS, co-elutes with roxithromycin and shares identical physicochemical properties; any matrix-induced signal alteration affects both analyte and IS equally, yielding a constant response ratio across variable sample compositions [2]. This fundamental distinction becomes critical when laboratories must meet regulatory acceptance criteria for accuracy (±15% of nominal, ±20% at LLOQ) across heterogeneous clinical or environmental matrices—conditions under which a structural analogue IS can fail to maintain method ruggedness.

Roxithromycin-d7: Quantitative Comparator Evidence for Scientific Procurement Decisions


+7 Da Mass Shift Eliminates Isotopic Cross-Talk vs. Unlabeled Roxithromycin

Roxithromycin-d7 (monoisotopic MW 844.09 Da) exhibits a nominal +7 Da mass shift relative to unlabeled roxithromycin (MW 837.05 Da). This mass increment places the internal standard signal entirely outside the natural-abundance isotopic envelope of the analyte (M+1 through M+6), eliminating ion cross-contribution between analyte and IS detection channels . By comparison, a structural analogue IS such as clarithromycin (m/z 748.5 → 590.2 transition) operates at an entirely different mass range and cannot serve as a true isotope dilution standard; its quantitative accuracy depends on the unverifiable assumption of identical matrix effect susceptibility [1].

Mass spectrometry Isotope dilution Internal standard validation

Regulatory Method Mandate: Roxithromycin-d7 Is the Specified IS in Chinese Residue Testing Standards

Chinese patent method CN201811022715.1 for the determination of roxithromycin residues in animal hair explicitly designates Roxithromycin-d7 as the internal standard, with a reporting limit of <0.3 μg/kg [1]. In contrast, structural analogue internal standards such as clarithromycin or erythromycin are not referenced in this regulatory framework. For laboratories conducting residue monitoring under Chinese food safety regulations, procurement of Roxithromycin-d7 is therefore not discretionary but a compliance requirement.

Food safety testing Veterinary drug residue Regulatory compliance

Pharmacopeial Traceability Enables ANDA/DMF Filing Workflows

Roxithromycin-d7 is supplied as a fully characterized reference standard with traceability to United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards [1]. This regulatory pedigree distinguishes it from research-grade deuterated compounds that lack formal pharmacopeial linkage. While unlabeled roxithromycin reference standards also offer USP/EP traceability, only the deuterated form enables isotope dilution mass spectrometry quantification within the same traceable framework, supporting abbreviated new drug application (ANDA) analytical method validation and drug master file (DMF) filing [2].

Pharmaceutical quality control ANDA filing Reference standard

Validated Accuracy Profile: 101.3–108.7% Accuracy with 4.1–10.2% Precision in Environmental Trace Analysis

In a validated Orbitrap LC-MS method for pharmaceutical residue analysis in water, Roxithromycin-d7 employed as SIL-IS delivered accuracy of 101.3–108.7% and precision (RSD) of 4.1–10.2%, with method detection limits of 0.075–0.170 ng/L and LOQ of 0.240–0.540 ng/L [1]. For context, a validated LC-MS/MS method for roxithromycin in human plasma using clarithromycin as IS reported relative recoveries of 100.8–103.1% and intra-/inter-day RSD <5.9%, with a substantially higher LOD of 10 ng/mL (10,000 ng/L) [2]. While the matrices and instrumentation differ, the Roxithromycin-d7-based method demonstrates that SIL-IS supports ultra-trace quantification (sub-ng/L) without sacrificing accuracy—a performance tier that structural analogue IS methods have not demonstrated for roxithromycin in environmental matrices.

Method validation Environmental analysis Accuracy and precision

Geometric Isomer Differentiation: (E)-Roxithromycin-d7 vs. (Z)-Roxithromycin-d7 for Impurity-Specific Analysis

Roxithromycin-d7 (CAS 2095110-69-1) exists in the (E)-oxime configuration, which is the therapeutically active geometric form. The (Z)-isomer—(Z)-Roxithromycin-d7 (CAS 2253707-77-4, also designated Roxithromycin Impurity D-d7)—is a known degradation product formed via pH-dependent geometric isomerization [1]. The availability of both (E)- and (Z)-d7 forms as discrete, well-characterized reference standards enables isomer-specific quantification in pharmaceutical stability studies and impurity profiling. In contrast, unlabeled roxithromycin reference standards typically contain both isomers in equilibrium, and structural analogue IS (clarithromycin) provides no geometric isomer discrimination capability.

Impurity profiling Geometric isomerism Pharmaceutical stability

Roxithromycin-d7: Prioritized Procurement Scenarios Based on Quantitative Differentiation Evidence


Regulatory Veterinary Drug Residue Testing in Food Products

Laboratories performing roxithromycin residue analysis in animal-derived foods (muscle, liver, kidney, milk) or animal hair under Chinese food safety regulatory frameworks must procure Roxithromycin-d7 as the specified internal standard. The method mandates isotope dilution LC-MS/MS with Roxithromycin-d7, requiring the IS to have purity ≥98% to avoid isomeric interference [1]. Structural analogue IS such as clarithromycin are not acceptable under this regulatory scope. Procurement should include verification of isotopic purity ≥99% and a certificate of analysis documenting HPLC purity and isotopic enrichment.

Pharmaceutical ANDA Method Validation and Forced Degradation Studies

Pharmaceutical QC laboratories and CROs supporting abbreviated new drug applications (ANDA) for generic roxithromycin formulations require Roxithromycin-d7 as a pharmacopeial-traceable reference standard that simultaneously enables isotope dilution MS quantification [1]. For stability-indicating method validation under ICH Q1A, procurement of both (E)-Roxithromycin-d7 (CAS 2095110-69-1) and (Z)-Roxithromycin-d7 (CAS 2253707-77-4) is recommended to independently monitor E→Z geometric isomerization, a pH-dependent degradation pathway that can generate the Z-isomer impurity at significant levels under acidic conditions [2].

Ultra-Trace Environmental Monitoring of Macrolide Antibiotics

Environmental research groups and water quality monitoring agencies conducting trace-level quantification of macrolide antibiotics in wastewater effluent, surface water, and groundwater should prioritize Roxithromycin-d7 over structural analogue IS. Validated methods demonstrate that SIL-IS-based quantification achieves method detection limits of 0.075–0.170 ng/L with accuracy of 101.3–108.7% using Orbitrap LC-MS, enabled by the co-elution and matched matrix effect compensation inherent to the deuterated IS [1]. Structural analogue IS methods have not been demonstrated at comparable sensitivity for roxithromycin in environmental water matrices.

Clinical Pharmacokinetic and Bioequivalence Studies Requiring High Matrix Robustness

For clinical pharmacokinetic studies and bioequivalence trials involving roxithromycin quantification in human plasma or serum, Roxithromycin-d7 offers superior inter-subject and inter-batch matrix robustness compared to clarithromycin as IS. As established by Stokvis et al. (2005), SIL-IS is the first-choice approach for quantitative bioanalysis because it compensates for matrix-induced ionization variability across hundreds of clinical samples [1]. While published clarithromycin-IS methods report acceptable recovery (100.8–103.1%) under controlled validation conditions, the SIL-IS approach provides intrinsic protection against the matrix effect drift that can occur during large-batch clinical study sample analysis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Roxithromycin-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.